molecular formula C17H20N4O3S3 B278383 N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No. B278383
M. Wt: 424.6 g/mol
InChI Key: GHRXVFLMGYHGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a potential drug candidate that has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of chronic diseases such as cancer and Alzheimer's disease. It has also been shown to have anti-viral properties, which can be useful in the treatment of viral infections.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which can be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide. One direction is the development of new drugs based on this compound for the treatment of chronic diseases such as cancer and Alzheimer's disease. Another direction is the study of its potential use in the treatment of viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves several steps. The first step is the preparation of 4-(methylsulfonyl)piperazine, which is then reacted with 4-isocyanatobenzonitrile to obtain N-(4-cyanophenyl)-4-(methylsulfonyl)piperazine. This compound is then reacted with thiophene-2-carbonyl chloride to obtain the final product, N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide.

Scientific Research Applications

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

Molecular Formula

C17H20N4O3S3

Molecular Weight

424.6 g/mol

IUPAC Name

N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N4O3S3/c1-27(23,24)21-10-8-20(9-11-21)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25)

InChI Key

GHRXVFLMGYHGHS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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